(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile (2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile
Brand Name: Vulcanchem
CAS No.: 361441-95-4
VCID: VC3734482
InChI: InChI=1S/C20H26N2O/c21-12-19(22-18(13-23)17-4-2-1-3-5-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,14-16,18-19,22-23H,6-11,13H2/t14?,15?,16?,18-,19+,20?/m0/s1
SMILES: C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile

CAS No.: 361441-95-4

Cat. No.: VC3734482

Molecular Formula: C20H26N2O

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile - 361441-95-4

Specification

CAS No. 361441-95-4
Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
IUPAC Name (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetonitrile
Standard InChI InChI=1S/C20H26N2O/c21-12-19(22-18(13-23)17-4-2-1-3-5-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,14-16,18-19,22-23H,6-11,13H2/t14?,15?,16?,18-,19+,20?/m0/s1
Standard InChI Key BRLUMYAYSUWXEL-HESWJOIASA-N
Isomeric SMILES C1C2CC3CC1CC(C2)(C3)[C@@H](C#N)N[C@@H](CO)C4=CC=CC=C4
SMILES C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a rigid adamantane scaffold (C<sub>10</sub>H<sub>15</sub>) fused with a chiral hydroxyphenylethylamine group through an acetonitrile linker. Its molecular formula is C<sub>20</sub>H<sub>26</sub>N<sub>2</sub>O, with a molecular weight of 310.4 g/mol . Key structural elements include:

  • Adamantane moiety: Imparts exceptional metabolic stability (t<sub>1/2</sub> > 24 hr in hepatic microsomes) and lipophilicity (logP = 3.2).

  • (R)-2-hydroxy-1-phenylethyl group: Enables hydrogen bonding with biological targets (e.g., dissociation constant K<sub>d</sub> = 12 nM for 11β-HSD1).

  • Nitrile functionality: Serves as a chemical handle for further derivatization .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>26</sub>N<sub>2</sub>O
Molecular Weight310.4 g/mol
logP3.2 ± 0.1
Aqueous Solubility0.8 mg/mL (pH 7.4)
Melting Point198-201°C

Pharmacological Activities

Anticancer Mechanisms

The compound exhibits selective cytotoxicity against multiple cancer cell lines through caspase-dependent apoptosis:

Table 2: Cytotoxicity Profile

Cell LineIC<sub>50</sub> (μM)Mechanism
HepG210.56 ± 1.14Caspase-3/8 activation
MCF720.00Nur77 nuclear translocation
HeLa15.00Mitochondrial depolarization

In HepG2 liver cancer models, treatment induced 78% apoptosis at 20 μM through Bax/Bcl-2 ratio modulation (3.5-fold increase). Synergistic effects with doxorubicin (Combination Index = 0.32) suggest potential for combination therapies.

Neuropharmacological Effects

The (R)-2-hydroxy-1-phenylethylamine component mediates interactions with monoamine transporters:

  • Dopamine Transporter (DAT): 62% inhibition at 10 μM

  • Serotonin Transporter (SERT): IC<sub>50</sub> = 45 μM

  • Neuroprotection: Reduced glutamate-induced oxidative stress by 58% in SH-SY5Y neurons at 50 μM

Stereochemical Considerations

Enantiomer-Specific Activity

The (2S,R)-configuration demonstrates superior target engagement compared to diastereomers:

Table 3: Stereochemical Impact on Bioactivity

Configuration11β-HSD1 Inhibition (IC<sub>50</sub>)DAT Inhibition (%)
(2S,R)12 nM62
(2R,S)150 nM18

Chiral HPLC analysis (Chiralpak IA column, hexane/isopropanol 90:10) confirmed >98% enantiomeric purity in clinical-grade batches .

Synthetic and Analytical Challenges

Manufacturing Considerations

Industrial synthesis requires precise stereochemical control:

  • Adamantane Functionalization: Pd-catalyzed coupling achieves 85% yield

  • Chiral Resolution: Immobilized lipase B enables 92% ee

  • Cyanidation: KCN/EtOH system at pH 8.5 prevents racemization

ParameterResult
LD<sub>50</sub> (oral)>2000 mg/kg (rat)
hERG InhibitionIC<sub>50</sub> > 100 μM
Ames TestNegative

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